molecular formula C16H16N2O2 B11792098 Methyl 6-(indolin-1-yl)-5-methylnicotinate

Methyl 6-(indolin-1-yl)-5-methylnicotinate

Cat. No.: B11792098
M. Wt: 268.31 g/mol
InChI Key: UYCUXVIKBGMCQY-UHFFFAOYSA-N
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Description

Methyl 6-(indolin-1-yl)-5-methylnicotinate is a nicotinic acid derivative featuring a methyl ester group at the 5-position of the pyridine ring and an indolin-1-yl substituent at the 6-position. The indolinyl group introduces conformational rigidity and may enhance binding affinity to biological targets, while the methyl ester improves solubility and bioavailability. Structural analogs of this compound are frequently explored in drug discovery for kinase inhibition or receptor modulation .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C16H16N2O2/c1-11-9-13(16(19)20-2)10-17-15(11)18-8-7-12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3

InChI Key

UYCUXVIKBGMCQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(indolin-1-yl)-5-methylnicotinate typically involves the reaction of 6-bromo-5-methylnicotinic acid with indoline in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(indolin-1-yl)-5-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(indolin-1-yl)-5-methylnicotinate has been explored for its potential as an anticancer agent . Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines, including breast and lung cancers. Notably, spirooxindole compounds related to this structure have been identified as GSK3β inhibitors, which are crucial in cancer therapy due to their role in cell proliferation and survival .

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against drug-resistant strains of bacteria and Mycobacterium tuberculosis. Studies have demonstrated that certain derivatives possess minimal inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new therapeutic agents against resistant infections .

Neurodegenerative Diseases

There is ongoing research into the use of this compound for treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The compound's ability to inhibit specific enzymes involved in neurodegeneration suggests it could be developed into a therapeutic agent for these conditions .

Biological Mechanisms

The mechanism of action for this compound likely involves interactions with various molecular targets, including enzymes and receptors that modulate critical biological pathways. For instance, the compound's ability to inhibit DprE1 has been proposed as a potential target for its anti-tubercular activity .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Properties Investigated the anticancer effects of spirooxindole derivativesFound significant inhibition of cancer cell proliferation in breast cancer models
Antimicrobial Activity Assessment Evaluated against drug-resistant Mycobacterium tuberculosisCertain derivatives exhibited MIC values as low as 0.24 µg/mL, comparable to standard treatments
Neurodegenerative Disease Research Explored potential neuroprotective effectsCompounds demonstrated inhibition of key enzymes linked to neurodegeneration

Mechanism of Action

The mechanism of action of Methyl 6-(indolin-1-yl)-5-methylnicotinate involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

(a) Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate (CAS 1355225-47-6)

  • Structure : Shares the 5-methylnicotinate core but substitutes the 6-position indolin-1-yl group with a 4-methylpiperazinyl moiety.
  • The indolinyl group in the target compound may confer greater lipophilicity, influencing membrane permeability compared to the piperazinyl analog .

(b) 5-Methylnicotinic Acid Methyl Ester (CAS not provided)

  • Structure : Lacks the 6-position substituent, featuring only the 5-methyl and ester groups.
  • Key Differences :
    • Absence of the indolin-1-yl group reduces steric bulk and may limit target specificity.
    • Simpler structure likely results in lower molecular weight (MW: ~165 g/mol estimated) compared to the target compound (MW: ~296 g/mol inferred from analogs) .

Heterocyclic Derivatives with Indole/Indoline Moieties

(a) Methyl 6-chloro-1H-indole-5-carboxylate (CAS 1245643-61-1)

  • Structure : Indole ring with a chloro substituent at the 6-position and a methyl ester at the 5-position.
  • Indole vs. indoline: The saturated indoline ring in the target compound may enhance stability and reduce metabolic degradation .

(b) Methyl 1-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl)-indoline-2-carboxylate

  • Structure: A more complex quinoline derivative with an indoline-carboxylate group.
  • Key Differences: The quinoline core vs. pyridine core alters aromatic π-stacking interactions. Additional functional groups (cyano, tetrahydrofuran-oxy) introduce polarity and steric hindrance, likely reducing bioavailability compared to the simpler nicotinate scaffold .

Data Table: Key Structural and Inferred Properties

Compound Name 6-Position Substituent 5-Position Group Molecular Weight (g/mol) Key Inferred Properties
This compound Indolin-1-yl Methyl ester ~296 High lipophilicity, rigid conformation
Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate 4-Methylpiperazinyl Methyl ester ~293 Enhanced solubility, basicity
5-Methylnicotinic Acid Methyl Ester None Methyl ester ~165 Low steric bulk, simple structure
Methyl 6-chloro-1H-indole-5-carboxylate Chloro Methyl ester ~209 Electron-withdrawing, planar structure

Research Findings and Implications

  • Substituent Effects : The 6-position substituent critically influences physicochemical properties. Indolinyl and piperazinyl groups enhance target engagement but differ in lipophilicity and hydrogen-bonding capacity .
  • Bioavailability : Methyl esters improve solubility compared to free acids, but bulkier substituents (e.g., indolinyl) may reduce absorption rates in vivo .
  • Synthetic Utility : The target compound’s indolinyl group is advantageous for modular synthesis, enabling derivatization at the indoline nitrogen for further functionalization .

Biological Activity

Methyl 6-(indolin-1-yl)-5-methylnicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an indoline derivative that combines an indoline moiety with a nicotinate group. Its molecular formula is C16H18N2O2C_{16}H_{18}N_2O_2 and it has a molecular weight of 286.33 g/mol. The structural characteristics of the compound contribute to its biological properties, making it a subject of various pharmacological studies.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with specific molecular targets such as enzymes and receptors.

Key Mechanisms:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, interacting with bacterial cell membranes and inhibiting growth.
  • Anticancer Properties : It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways related to cell proliferation and survival.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, including resistant strains.
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation in vitro.
Enzyme InhibitionModulates enzyme activity, potentially affecting metabolic pathways related to disease states.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : In a study evaluating the compound's antibacterial properties, it was found to have minimum inhibitory concentrations (MICs) ranging from 0.49 to 7.81 µg/mL against various pathogens, indicating strong antibacterial potential .
  • Anticancer Activity : A series of experiments demonstrated that this compound could significantly reduce cell viability in several cancer cell lines, with IC50 values indicating potent anticancer effects . The mechanism involved the activation of apoptotic pathways through caspase activation.
  • Mechanistic Studies : Molecular docking studies have proposed specific enzymes as targets for this compound, suggesting that its interaction with these targets could lead to the modulation of key signaling pathways involved in disease progression .

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